N-Benzyl-9-ethyl-9H-carbazol-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
112725-46-9 |
|---|---|
Molecular Formula |
C21H20N2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-benzyl-9-ethylcarbazol-1-amine |
InChI |
InChI=1S/C21H20N2/c1-2-23-20-14-7-6-11-17(20)18-12-8-13-19(21(18)23)22-15-16-9-4-3-5-10-16/h3-14,22H,2,15H2,1H3 |
InChI Key |
FRVCDTWRGMWPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 9 Ethyl 9h Carbazol 1 Amine and Analogous Carbazolyl Amines
Strategic Approaches for Carbazole (B46965) Core Amination
A critical step in the synthesis of N-Benzyl-9-ethyl-9H-carbazol-1-amine is the introduction of an amino group at the C-1 position of the carbazole nucleus. This requires highly regioselective methods to avoid the formation of undesired isomers, as the carbazole ring possesses multiple reactive sites.
Regioselective Amination at the C-1 Position of the Carbazole System
Direct amination at the C-1 position of an unsubstituted carbazole is challenging due to the preferential reactivity of other positions, such as C-3 and C-6, in electrophilic aromatic substitution reactions. Therefore, indirect methods are often employed to achieve the desired regioselectivity.
One effective strategy involves the regioselective nitration of the carbazole core, followed by reduction of the nitro group to an amine. While direct nitration of 9-ethyl-9H-carbazole typically yields the 3-nitro derivative, specific reaction conditions or the use of directing groups can favor substitution at the C-1 position. For instance, photochemical nitration has been shown to yield 1-nitro derivatives of certain substituted carbazoles. Subsequent reduction of the nitro group to an amine can be readily achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation.
Alternatively, modern cross-coupling reactions offer a powerful tool for the regioselective introduction of an amino group. The Buchwald-Hartwig amination of a 1-halo-9-ethyl-9H-carbazole precursor provides a direct route to the C-1 aminated product. This palladium-catalyzed reaction involves the coupling of an aryl halide with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. The availability of 1-halocarbazole precursors is crucial for the success of this method. Similarly, the Ullmann condensation , a copper-catalyzed C-N bond-forming reaction, can be employed to couple a 1-halocarbazole with an amine source. While traditionally requiring harsh reaction conditions, modern Ullmann-type reactions can proceed under milder conditions with the use of appropriate ligands. wikipedia.orgwikipedia.orgacsgcipr.orgnih.govnih.govorganic-chemistry.orgresearchgate.netmdpi.comnih.gov
Transition metal-catalyzed C-H activation has also emerged as a sophisticated strategy for the direct and regioselective functionalization of carbazoles. By employing a directing group at the N-9 position, it is possible to achieve C-H amination at the sterically hindered C-1 and C-8 positions. chim.itresearchgate.net
Precursor Synthesis for Amino-Substituted Carbazole Intermediates
The synthesis of the key intermediate, 1-amino-9-ethyl-9H-carbazole, is a pivotal step. This can be approached through several pathways, often starting from commercially available carbazole or its derivatives.
A common route begins with the N-ethylation of carbazole to form 9-ethyl-9H-carbazole, as will be detailed in a later section. Subsequently, this intermediate can undergo regioselective functionalization. For instance, Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole can introduce a formyl group at the C-3 position, but under specific conditions or with blocking groups, C-1 formylation might be achievable. The resulting 9-ethyl-9H-carbazole-1-carbaldehyde can then be converted to the 1-amino derivative through reductive amination . researchgate.netnih.govbeilstein-journals.org
Another viable precursor is 1-nitro-9-ethyl-9H-carbazole . Its synthesis can be attempted through the direct nitration of 9-ethyl-9H-carbazole, although careful optimization is required to favor the 1-isomer over the 3-isomer. Once obtained, the nitro group is readily reduced to the desired 1-amino functionality. csuohio.edu
The synthesis of 1-halo-9-ethyl-9H-carbazoles is also a key strategy, as these are versatile precursors for cross-coupling reactions. Halogenation of 9-ethyl-9H-carbazole can be achieved using various halogenating agents, with the regioselectivity being influenced by the reaction conditions and the specific halogen used.
N-Alkylation and N-Benzylation Processes
Following the successful amination of the carbazole core at the C-1 position, the subsequent steps involve modifications at the nitrogen atoms: ethylation at the N-9 position of the carbazole ring and benzylation of the newly introduced C-1 amino group.
Synthesis of the 9-Ethyl-9H-carbazole Moiety
The introduction of an ethyl group at the N-9 position of the carbazole ring is a well-established transformation. This N-alkylation is typically achieved by reacting carbazole with an ethylating agent in the presence of a base. tubitak.gov.truobaghdad.edu.iq
| Reactants | Ethylating Agent | Base | Solvent | Conditions | Yield (%) |
| Carbazole | Ethyl bromide | Potassium hydroxide | Acetone | Room Temperature | High |
| Carbazole | Diethyl sulfate | Sodium hydroxide | Toluene/Water (Phase Transfer) | Reflux | Good |
| Carbazole | Iodoethane | Sodium hydride | DMF | 0 °C to Room Temp. | High |
The choice of base and solvent can influence the reaction rate and yield. Strong bases like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) ensure complete deprotonation of the carbazole nitrogen, leading to efficient alkylation. Phase-transfer catalysis offers a milder and often more practical alternative for large-scale synthesis.
Introduction of the N-Benzyl Substituent on the Amino Group
The final step in the synthesis of this compound is the introduction of the benzyl (B1604629) group onto the C-1 amino functionality. This can be accomplished through several standard N-alkylation methods.
A straightforward approach is the direct N-benzylation of 1-amino-9-ethyl-9H-carbazole with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base such as potassium carbonate or triethylamine. The reaction is typically carried out in a suitable organic solvent like acetonitrile (B52724) or DMF. Care must be taken to control the stoichiometry to minimize the formation of the dibenzylated product. researchgate.netresearchgate.netrsc.orgorganic-chemistry.org
Reductive amination provides an alternative and often cleaner method. This involves the reaction of 1-amino-9-ethyl-9H-carbazole with benzaldehyde (B42025) to form an intermediate imine, which is then reduced in situ to the desired N-benzyl amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. This method is particularly useful for preventing over-alkylation. nih.govorganic-chemistry.org
Transition metal-catalyzed N-benzylation reactions have also been developed, offering milder reaction conditions and broader substrate scope. For example, palladium- or copper-catalyzed coupling of the aminocarbazole with benzyl alcohol or its derivatives can be an effective strategy. researchgate.netresearchgate.net
Advanced Synthetic Techniques and Optimization
To improve the efficiency, selectivity, and sustainability of the synthesis of this compound, several advanced techniques and optimization strategies can be considered.
Microwave-assisted synthesis can significantly accelerate many of the key reaction steps, including N-alkylation, cross-coupling reactions, and reductive aminations. The rapid heating and precise temperature control offered by microwave irradiation can lead to shorter reaction times, higher yields, and cleaner product profiles.
Flow chemistry presents another advanced approach, particularly for scaling up the synthesis. By performing reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate purification.
Optimization of catalyst systems for the Buchwald-Hartwig amination or Ullmann condensation is crucial for achieving high yields and regioselectivity. This involves screening different palladium or copper precursors, phosphine or N-heterocyclic carbene (NHC) ligands, bases, and solvents. The development of more active and stable catalysts can allow for lower catalyst loadings and milder reaction conditions. nih.govacs.orgacs.org
Furthermore, the use of directing groups that can be easily installed and removed offers a powerful strategy for achieving regioselective C-H functionalization at the C-1 position. This approach can circumvent the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.
Finally, computational studies , such as Density Functional Theory (DFT) calculations, can be employed to understand the reaction mechanisms and predict the regioselectivity of various transformations. This can aid in the rational design of experiments and the optimization of reaction conditions to favor the desired product.
Microwave-Assisted Organic Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance the purity of products in the synthesis of heterocyclic compounds, including carbazole derivatives. rsc.orgrsc.org This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net
For the N-alkylation of carbazoles and related azaheterocycles, microwave irradiation in "dry" media (solid-supported reagents without a solvent) has proven to be a particularly effective approach. In a typical procedure, the carbazole substrate is mixed with an alkylating agent, such as benzyl bromide or benzyl chloride, and adsorbed onto a solid support like potassium carbonate. researchgate.net The mixture is then irradiated in a microwave oven. This solvent-free or minimal-solvent approach is not only efficient but also aligns with the principles of green chemistry by reducing volatile organic waste. rsc.org While specific data for the microwave-assisted synthesis of this compound is not extensively documented, analogous N-alkylation reactions of carbazoles and other N-heterocycles demonstrate the potential of this methodology. For instance, the N-alkylation of isatin (B1672199) with various alkyl and benzyl halides under microwave irradiation using K₂CO₃ or Cs₂CO₃ with a few drops of DMF or NMP has been shown to be highly efficient, with significantly reduced reaction times and increased yields compared to conventional heating. nih.gov
The table below illustrates representative conditions for microwave-assisted N-alkylation of azaheterocycles, which can be adapted for the synthesis of the target compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Isatin | Benzyl Bromide | K₂CO₃ | DMF (drops) | 150 | 2 | 95 | nih.gov |
| Isatin | Ethyl Bromoacetate | Cs₂CO₃ | NMP (drops) | 150 | 1.5 | 98 | nih.gov |
| Carbazole | Benzyl Chloride | K₂CO₃ | None (dry media) | N/A | 4-10 | High | researchgate.net |
Catalytic Methodologies for C-N Bond Formation in Carbazole Systems
The formation of the C-N bond is a cornerstone of synthetic organic chemistry, and several catalytic methods have been developed that are applicable to the synthesis of N-substituted carbazolyl amines. The most prominent among these are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction is characterized by its broad substrate scope and functional group tolerance. For the synthesis of this compound, this would typically involve the reaction of 1-halo-9-ethyl-9H-carbazole (where halo is Br or I) with benzylamine (B48309) in the presence of a palladium catalyst, a phosphine ligand, and a base.
The following table summarizes typical conditions for Buchwald-Hartwig amination reactions that could be adapted for the target synthesis.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Dibenzo[b,d]iodol-5-ium triflate | Benzylamine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | p-xylene | 125 | 41 | beilstein-journals.orgbeilstein-journals.org |
| 4-Bromotoluene | Benzylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 85-95 | wikipedia.org |
| Aryl Chloride | p-Toluidine | Pd-NHC Precatalyst | N/A | KOtBu | Dioxane | 100 | 98 | researchgate.net |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol. organic-chemistry.org Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have introduced milder reaction conditions through the use of ligands such as amino acids (e.g., L-proline) and 1,10-phenanthroline, which stabilize the copper catalyst and facilitate the coupling process. chimia.ch
For the synthesis of this compound, an Ullmann-type reaction could involve the coupling of 1-halo-9-ethyl-9H-carbazole with benzylamine or the reaction of 9-ethyl-9H-carbazol-1-amine with a benzyl halide. The latter approach is a direct N-alkylation. A commercial source suggests a synthetic route involving the reaction of 9-ethylcarbazole (B1664220) with benzylamine, which likely proceeds through a catalytic process, with reported yields of 60-85%. wikipedia.org Microwave irradiation has also been successfully applied to copper-catalyzed Ullmann couplings, significantly reducing reaction times. nih.gov
The table below provides examples of conditions for Ullmann-type C-N bond forming reactions.
| Aryl Halide | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Aryl Iodide | Primary Amine | CuI | L-Proline | K₂CO₃ | DMSO | 90 | 12-24 h | 75-92 | chimia.ch |
| Bromaminic Acid | Benzylamine | Cu(0) | None | Na₂HPO₄/NaH₂PO₄ | Water | 150 (MW) | 2-30 min | High | nih.gov |
| Aryl Bromide | Aniline | CuO | Oxalyl dihydrazide | K₂CO₃ | Water | 100 (MW) | 30 min | High | nih.gov |
Advanced Spectroscopic Characterization and Structural Analysis of N Benzyl 9 Ethyl 9h Carbazol 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Specific experimental ¹H NMR data for N-Benzyl-9-ethyl-9H-carbazol-1-amine, which would detail the chemical shifts, multiplicities, and coupling constants for each proton, are not available in the public domain. Such data would be essential to confirm the connectivity of the ethyl and benzyl (B1604629) groups to the carbazole (B46965) core and the position of the amine group.
Multi-Dimensional NMR Techniques for Comprehensive Structural Assignment
Advanced multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would provide unambiguous assignment of all proton and carbon signals. However, no studies employing these methods for the structural elucidation of this compound have been reported publicly.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations
The specific Fourier-Transform Infrared (FT-IR) spectrum for this compound has not been published. An experimental spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine, C-H stretching (aromatic and aliphatic), C-N stretching, and aromatic C=C bending vibrations, confirming the presence of the key functional groups. semanticscholar.org
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the precise molecular weight and to gain structural insights from the fragmentation pattern of a compound. The exact mass and fragmentation data for this compound are not documented in available literature. Such data would confirm the elemental composition and provide evidence for the structural arrangement of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Detailed experimental data confirming the elemental composition of this compound through HRMS, including calculated vs. measured mass, is not available in the surveyed scientific literature.
X-ray Crystallography for Solid-State Molecular Architecture Elucidation
Published single-crystal X-ray diffraction data, which would provide insights into the precise three-dimensional structure, bond lengths, bond angles, and crystal packing of this compound, could not be found.
Theoretical and Computational Chemistry Studies of N Benzyl 9 Ethyl 9h Carbazol 1 Amine
Quantum Mechanical Calculations for Electronic and Geometric Structure
Quantum mechanical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular geometries and electronic landscapes. These methods are particularly useful for complex aromatic systems like carbazole (B46965) derivatives.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov For N-Benzyl-9-ethyl-9H-carbazol-1-amine, DFT calculations are employed to determine the most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.
A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a sufficiently large basis set like 6-311++G(d,p) or 6-311G(d,p). researchgate.netmdpi.com The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state (a true energy minimum) is reached. researchgate.net To confirm that the optimized structure is a true minimum rather than a saddle point (transition state), a vibrational frequency analysis is subsequently performed. The absence of any imaginary frequencies indicates a stable equilibrium geometry. nih.gov
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and its behavior in electronic applications. nankai.edu.cn
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, which acts as an effective electron donor. nankai.edu.cn The LUMO's location can vary depending on the substituents. For this compound, computational analysis would likely show the HOMO distributed across the carbazole and the amino group, while the LUMO may be more localized on the benzyl (B1604629) or carbazole aromatic systems.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that the molecule is more easily excitable and more chemically reactive. nih.gov This gap is directly related to the molecule's electronic absorption properties and its potential use in optoelectronic materials. From the HOMO and LUMO energy values, other important electronic properties such as chemical potential, chemical hardness, and electrophilicity can be calculated to further characterize the molecule's reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
In an MEP analysis of this compound, distinct regions of electrostatic potential would be observed:
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. The most negative potential is expected to be localized around the electronegative nitrogen atom of the primary amine group due to its lone pair of electrons. nih.gov
Positive Potential (Blue): These regions are electron-poor and are favorable sites for nucleophilic attack. The hydrogen atoms, particularly the one attached to the amine nitrogen (N-H), would exhibit the most positive potential. nih.gov
Neutral Potential (Green): These areas, typically the carbon skeletons of the aromatic rings, have a near-neutral potential.
The MEP surface provides a clear, intuitive picture of the molecule's charge distribution, highlighting the reactive sites and helping to explain its intermolecular interactions. researchgate.net
Computational Spectroscopic Property Prediction
Computational methods are highly effective in predicting spectroscopic properties, which can be used to verify experimental data and aid in the structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. DFT calculations can accurately predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Theoretical chemical shifts are calculated for the optimized molecular geometry, often in a simulated solvent environment to better match experimental conditions.
The predicted shifts for this compound would provide detailed information about the chemical environment of each atom. These calculated values are typically correlated with experimental spectra to confirm assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on theoretical calculations for similar structures.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbazole H (aromatic) | 6.8 - 8.0 | 108 - 145 |
| Benzyl H (aromatic) | 7.2 - 7.5 | 127 - 140 |
| Ethyl -CH₂- | ~4.4 | ~42 |
| Ethyl -CH₃ | ~1.4 | ~14 |
| Benzyl -CH₂- | ~4.5 | ~48 |
| Amine -NH- | 4.0 - 5.0 (broad) | N/A |
Calculated Vibrational Frequencies and Infrared Spectra
Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. These calculations are performed on the optimized geometry, and the resulting frequencies correspond to the molecule's normal modes of vibration. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. mdpi.com
The predicted IR spectrum for this compound would show characteristic absorption bands corresponding to its specific functional groups.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: These are representative values based on theoretical calculations for similar structures.)
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3450 | N-H Stretching | Primary Amine |
| 3050 - 3100 | C-H Stretching | Aromatic Rings |
| 2920 - 2980 | C-H Stretching | Ethyl & Benzyl CH₂ |
| ~1620 | N-H Bending (Scissoring) | Primary Amine |
| 1580 - 1600 | C=C Stretching | Aromatic Rings |
| 1450 - 1490 | C=C Stretching | Aromatic Rings |
| ~1330 | C-N Stretching | Aryl-Amine |
| 740 - 760 | C-H Out-of-plane Bending | Aromatic Rings |
These theoretical spectroscopic data are invaluable for interpreting experimental results and confirming the identity and purity of the target compound.
Molecular Dynamics Simulations for Conformational Flexibility
The C-N bond connecting the benzyl group to the amine.
The C-C bond connecting the benzyl group to its phenyl ring.
The N-C bond connecting the ethyl group to the carbazole nitrogen.
The C-C bond within the ethyl group.
To illustrate the type of data obtained from such simulations, a hypothetical table of dihedral angles for the most stable conformers is presented below. These values are representative and based on general knowledge of similar molecular structures.
| Conformer | Dihedral Angle (Ccarbazole-Namine-Cbenzyl-Cphenyl) (°) | Dihedral Angle (Caromatic-Ccarbazole-Namine-Cbenzyl) (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | -175 | 60 | 0.00 |
| 2 | -65 | 180 | 1.25 |
| 3 | 70 | -90 | 2.10 |
Structure-Property Relationship Modeling through Computational Approaches
Structure-property relationship (SPR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a compound with its physical, chemical, or biological properties. For this compound, computational approaches can be employed to predict various properties based on its molecular structure. These studies are crucial in fields like drug discovery and materials science for designing molecules with desired characteristics.
While specific QSAR/QSPR models for this compound are not documented, studies on other carbazole derivatives have established relationships between their structural features and properties such as anticancer activity, antimicrobial effects, and optoelectronic properties. nih.govmdpi.com These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure.
Key molecular descriptors that would be relevant for modeling the properties of this compound include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment. These are crucial for understanding the molecule's reactivity and its potential applications in electronic devices.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Kier & Hall connectivity indices.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and ovality. These are important for understanding how the molecule interacts with biological targets or other molecules.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor of a molecule's hydrophobicity, which is a critical factor in its pharmacokinetic behavior in biological systems.
A hypothetical QSAR model for a particular property (e.g., a biological activity) might take the form of a linear equation, such as:
Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
The following table presents a hypothetical set of calculated descriptors for this compound, which could be used in such a model. The values are illustrative and based on typical ranges for similar organic molecules.
| Descriptor | Value | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| LogP | 4.5 | Octanol-water partition coefficient, indicating hydrophobicity. |
| Molecular Weight | 314.43 g/mol | The mass of one mole of the compound. |
| Polar Surface Area | 28.1 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms. |
By developing such models for a series of related carbazole derivatives, it would be possible to predict the properties of novel compounds like this compound and to rationally design new molecules with enhanced characteristics.
Chemical Reactivity and Mechanistic Investigations of N Benzyl 9 Ethyl 9h Carbazol 1 Amine
Elucidation of Reaction Pathways Involving the Carbazole (B46965) Nucleus
The carbazole core of the molecule is an aromatic heterocyclic system, which primarily undergoes electrophilic substitution reactions. The substitution pattern is influenced by the activating effect of the nitrogen atom and the existing substituents.
Electrophilic Substitution Reactivity and Regioselectivity
The carbazole nucleus is susceptible to electrophilic attack due to its electron-rich nature. The nitrogen atom of the carbazole ring directs incoming electrophiles to specific positions. Generally, electrophilic substitution on the carbazole ring occurs preferentially at the 3, 6, and 8 positions. For instance, Friedel-Crafts acylation of 9-benzyl-9H-carbazole with anhydrides like glutaric, adipic, and suberic anhydrides in the presence of AlCl3 leads to the formation of keto acids in good yields.
Nucleophilic Substitution at Activated Positions
While less common than electrophilic substitution, nucleophilic substitution can occur on the carbazole ring if it is sufficiently activated by electron-withdrawing groups. However, specific examples involving N-Benzyl-9-ethyl-9H-carbazol-1-amine are not extensively documented in the readily available literature.
Transformational Chemistry of the N-Benzylamino Group
The N-benzylamino group attached to the carbazole nucleus is a key site for various chemical modifications, including acylation, alkylation, and condensation reactions.
Acylation, Alkylation, and Condensation Reactions of the Amine
The secondary amine functionality of the N-benzylamino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. evitachem.com Alkylation reactions with alkyl halides can also be performed to introduce additional alkyl groups on the nitrogen atom.
Condensation reactions with aldehydes and ketones are also a characteristic feature of the amino group. For example, the condensation of primary amines with active carbonyl groups is a common method for synthesizing Schiff bases. mdpi.comresearchgate.netmdpi.com Specifically, 9-ethyl-9H-carbazole-3-carbaldehyde reacts with 5-amino-3,4-dimethylisoxazole (B17700) in the presence of acetic acid in ethanol (B145695) to yield N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. mdpi.com Similarly, condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde results in the formation of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol. researchgate.netmdpi.com These reactions highlight the reactivity of the carbazole system in forming imine derivatives.
Interactive Data Table: Condensation Reactions of Carbazole Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
| 9-ethyl-9H-carbazole-3-carbaldehyde | 5-amino-3,4-dimethylisoxazole | N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | mdpi.com |
| 1,3-diaminopropan-2-ol | 9-ethyl-9H-carbazole-3-carbaldehyde | 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol | researchgate.netmdpi.com |
Study of Deaminative Coupling Reactions
Deaminative coupling reactions involving the N-benzylamino group could potentially be used to form new carbon-carbon or carbon-heteroatom bonds. However, specific studies detailing such reactions for this compound are not prevalent in the reviewed literature.
Redox Chemistry of the Carbazole System
The carbazole moiety is known to be electroactive and can undergo oxidation. researchgate.net The anodic oxidation of carbazoles can lead to homocoupling and electropolymerization. researchgate.net This property is of interest for the development of conductive polymers and materials for optoelectronic applications. researchgate.net The redox behavior of the carbazole system can be influenced by the nature and position of substituents on the ring. The specific redox properties of this compound would be influenced by the electron-donating nature of the amino and ethyl groups.
Oxidative Transformations and Products
The oxidation of this compound can proceed through several pathways, primarily involving the carbazole core, which is susceptible to electron removal to form a radical cation. acs.orgresearchgate.net The N-ethyl and N-benzyl substituents preclude N-N coupling, which can be observed in the oxidation of unsubstituted carbazole. sci-hub.se
Electrochemical and chemical oxidation of N-alkyl and N-aryl carbazoles typically leads to oxidative coupling (dimerization) through the positions of highest electron density. sci-hub.sesemanticscholar.org For the carbazole nucleus, these are the C3, C6, and, to a lesser extent, the C1 and C8 positions. The initial step is the one-electron oxidation of the carbazole moiety to generate a radical cation, which then couples with a neutral molecule or another radical cation. Subsequent proton loss and further oxidation yield a bicarbazole derivative. Given the substitution pattern of this compound, the most probable products of oxidative coupling would be dimers linked via the C3, C6, or C8 positions.
The presence of the C1-amino group significantly influences the reactivity. Studies on analogous 1-amino-carbazole derivatives have shown that oxidation can lead to unique products. For instance, the oxidative reaction of 1-amino-3,6-di-tert-butyl-9H-carbazole with an aminating agent resulted in substitution at the C4 position to yield a rare carbazole-1,4-diimine structure. This suggests a potential pathway where this compound could undergo intramolecular cyclization or intermolecular coupling involving both the amino group and the carbazole ring, potentially forming phenazine-type structures or polymeric films upon electrochemical oxidation. rsc.orgresearchgate.net
Theoretical studies on the gas-phase oxidation of carbazole by hydroxyl radicals indicate that OH addition to the C1 position is an energetically favorable pathway, leading to the formation of hydroxycarbazoles and subsequently quinones. mdpi.compreprints.org This highlights the high reactivity of the C1 position, which in the title compound is already functionalized.
A summary of potential oxidative transformation products is presented below.
| Oxidant Type | Probable Reaction Pathway | Potential Products |
| Electrochemical/Chemical (e.g., FeCl₃, DDQ) | Radical Cation Formation → C-C Coupling | 3,3'-Bicarbazole Derivatives |
| 6,6'-Bicarbazole Derivatives | ||
| 8,8'-Bicarbazole Derivatives | ||
| 1,3'-Bicarbazole Derivatives | ||
| Oxidative Amination | Nucleophilic Attack at C4 | Carbazole-1,4-diimine Derivatives |
| Strong Oxidants (e.g., KMnO₄) | Ring Opening / Degradation | Complex mixture of degradation products |
Reductive Pathways and Derivative Formation
The reduction of this compound primarily involves the catalytic hydrogenation of the aromatic carbazole core. The benzyl (B1604629) and amino groups are generally stable under typical catalytic hydrogenation conditions used for arenes. N-ethylcarbazole is a well-studied compound in the context of liquid organic hydrogen carriers (LOHCs), where it undergoes extensive hydrogenation to store hydrogen. mdpi.commdpi.com
Applying similar conditions to this compound would lead to a series of progressively reduced derivatives. The reaction is typically stepwise, allowing for the potential isolation of partially hydrogenated intermediates.
Tetrahydrogenation : The initial reduction usually occurs on one of the outer benzene (B151609) rings, yielding tetrahydrocarbazole derivatives.
Octahydrogenation : Further reduction saturates the second benzene ring, leading to octahydrocarbazole derivatives.
Perhydrogenation : The final step is the reduction of the central pyrrole (B145914) ring, resulting in the fully saturated dodecahydro- (or perhydro-) carbazole derivative.
Commonly employed catalysts for these transformations include ruthenium- and palladium-based systems, such as Ru/Al₂O₃ and Pd/Al₂O₃. mdpi.comresearchgate.net The reaction requires elevated temperatures (e.g., 150-200 °C) and high hydrogen pressures (e.g., 60-70 bar). mdpi.com The resulting saturated carbazole derivatives have significantly different electronic and steric properties compared to the parent aromatic compound.
| Hydrogenation Stage | Product Name | Degree of Saturation |
| Stage 1 | N-Benzyl-9-ethyl-1,2,3,4-tetrahydro-9H-carbazol-1-amine | 4 Hydrogens added |
| Stage 2 | N-Benzyl-9-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-carbazol-1-amine | 8 Hydrogens added |
| Stage 3 | N-Benzyl-9-ethyl-dodecahydro-9H-carbazol-1-amine | 12 Hydrogens added |
Kinetic and Mechanistic Studies of Specific Transformations
Transition State Characterization and Reaction Coordinate Analysis
Understanding the precise mechanism of transformations involving this compound requires detailed characterization of the reaction's transition state (TS) and the entire reaction coordinate. While specific experimental data for this molecule is unavailable, these investigations are routinely performed using computational chemistry, primarily with Density Functional Theory (DFT). icm.edu.plresearchgate.net
For a given reaction, such as the electrophilic C-H functionalization at the C3 or C6 position, computational methods can model the pathway. The process involves:
Geometry Optimization : The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Searching : Methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) are used to locate the saddle point on the potential energy surface that corresponds to the transition state. github.io
Frequency Calculation : A frequency calculation is performed on the located TS structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the bond being formed or broken during the reaction.
Intrinsic Reaction Coordinate (IRC) Analysis : An IRC calculation is run starting from the transition state structure. github.io This analysis maps the minimum energy path downhill from the TS to connect it to the corresponding reactant and product energy minima, confirming that the identified TS is the correct one for the reaction of interest.
Hammett Analysis for Substituent Electronic Effects
Hammett analysis is a powerful tool in physical organic chemistry used to quantify the influence of meta- and para-substituents on the reactivity of an aromatic ring. pharmacy180.comlibretexts.org This analysis involves correlating reaction rates (k) or equilibrium constants (K) for a series of substituted compounds against a substituent constant (σ), according to the Hammett equation:
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted reference compound, and ρ (rho) is the reaction constant. The sign and magnitude of ρ provide insight into the charge development at the transition state. pharmacy180.com
To perform a Hammett analysis on a reaction involving this compound, one would synthesize a series of analogues with different substituents (e.g., -OCH₃, -CH₃, -Cl, -NO₂) at the para- or meta-position of the N-benzyl ring. By measuring the rate of a specific reaction (e.g., oxidative coupling or electrophilic substitution on the carbazole core) for each derivative, a Hammett plot of log(k/k₀) versus σ can be constructed.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or reduction of positive charge) in the transition state relative to the ground state.
A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (e.g., formation of a carbocation-like intermediate) in the transition state.
A study on the rhodium-catalyzed formation of carbazoles from biaryl azides revealed a V-shaped Hammett plot, which was interpreted as a change in the rate-determining step and mechanism based on the electronic nature of the substituents. nih.gov This demonstrates the utility of such analysis in complex carbazole systems.
Hypothetical Data for Hammett Analysis of C3-Bromination
| Substituent (Z on N-benzyl) | σₚ Value | Relative Rate (k_z/k_H) | log(k_z/k_H) |
|---|---|---|---|
| -OCH₃ | -0.27 | 3.5 | 0.54 |
| -CH₃ | -0.17 | 2.1 | 0.32 |
| -H | 0.00 | 1.0 | 0.00 |
| -Cl | 0.23 | 0.45 | -0.35 |
A plot of this data would yield a straight line with a negative slope (ρ), suggesting the development of positive charge on the carbazole ring in the rate-determining step, consistent with a classic electrophilic aromatic substitution mechanism.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a key mechanistic probe that involves measuring the change in reaction rate upon isotopic substitution at a specific atomic position. pkusz.edu.cn By comparing the rate of reaction of a substrate containing a light isotope (e.g., hydrogen, H) with that of an identical substrate containing a heavy isotope (e.g., deuterium, D), one can determine if the bond to that atom is broken or formed in the rate-determining step. nih.gov
For this compound, KIE studies could provide significant mechanistic insight into various transformations:
C-H Functionalization : To study a reaction involving C-H activation at a specific position on the carbazole ring (e.g., C3), one would synthesize the C3-deuterated analogue. A large primary KIE (kH/kD > 2) would strongly suggest that the C-H bond is cleaved in the rate-determining step. chim.it A KIE near 1 would imply that C-H cleavage occurs after the rate-determining step or not at all.
Amine Oxidation/Dealkylation : If oxidation occurs at the benzylic position of the N-benzyl group, deuterating this position (N-CH₂-Ph → N-CD₂-Ph) would reveal the mechanism. A large KIE would support a mechanism involving hydrogen atom transfer or hydride abstraction from this position in the slow step.
N-H Bond Reactivity : For reactions involving the C1-amino group, deuteration (NH₂ → ND₂) could be informative. Mechanistic studies of enzyme-catalyzed amine oxidations frequently use N-deuteration in combination with solvent isotope effects to probe the timing of N-H bond cleavage. nih.gov
The table below outlines potential KIE experiments and their mechanistic implications for reactions of the title compound.
| Isotopic Label Position | Reaction Studied | Expected kH/kD | Mechanistic Implication |
| Carbazole C3-D | Electrophilic Bromination | ~1.0 - 1.2 | C-H bond cleavage is not rate-determining (classic SEAr mechanism). |
| Carbazole C3-D | Metal-Catalyzed C-H Activation | > 2.0 | C-H bond cleavage is part of the rate-determining step. chim.it |
| N-CH₂-Ph → N-CD₂-Ph | Oxidative N-debenzylation | > 2.0 | C-H bond cleavage at the benzylic position is rate-determining. |
| N-CH₂-Ph → N-CD₂-Ph | Oxidative N-debenzylation | ~1.0 | Initial one-electron transfer from nitrogen is rate-determining, followed by fast proton loss. nih.gov |
| C1-NH₂ → C1-ND₂ | Base-catalyzed acylation | > 1.0 | N-H bond cleavage is involved in the rate-determining step. |
These kinetic and mechanistic investigation techniques, while not yet applied in published literature to this compound itself, form the fundamental basis for understanding its chemical reactivity.
Advanced Applications and Materials Science Perspectives for N Benzyl 9 Ethyl 9h Carbazol 1 Amine Derivatives
Development as Key Intermediates in Organic Synthesis
The N-Benzyl-9-ethyl-9H-carbazol-1-amine structure represents a valuable scaffold in organic synthesis, providing a robust platform for the construction of more elaborate molecules. The inherent reactivity of the carbazole (B46965) core and its substituents allows for a wide range of chemical transformations.
The carbazole nucleus is a versatile building block for creating complex molecular designs. nih.gov Synthetic strategies often involve the functionalization of the carbazole ring to introduce various chemical groups, thereby tuning the molecule's properties for specific applications. researchgate.net For example, starting with a core like 9-ethylcarbazole (B1664220), reactions such as acylation can introduce new reactive sites. The reaction of 9-ethylcarbazole with acetyl chloride yields 3-acetyl-9-ethyl carbazole, which can then be used in condensation reactions with aromatic aldehydes to produce a variety of chalcone-like derivatives. researchgate.net
These intermediates can undergo further cyclization reactions, such as treatment with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine, to form pyrazole (B372694) and pyrazoline rings fused to the carbazole scaffold. researchgate.net This demonstrates how the initial carbazole structure can be systematically elaborated into more complex, multi-ring heterocyclic systems. researchgate.net Similarly, other synthetic routes involve the reaction of 9H-carbazole with reagents like ethyl bromoacetate, followed by treatment with hydrazine hydrate, to create carbazole-acetohydrazide intermediates. nih.gov These intermediates are then reacted with various isothiocyanates to generate a library of carbazole-thiosemicarbazide derivatives. nih.gov Such synthetic pathways highlight the utility of the carbazole scaffold in generating molecular diversity for applications in medicinal chemistry and materials science. nih.gov
Potential in Organic Electronic and Optoelectronic Materials
Carbazole derivatives are widely recognized for their excellent electronic properties, making them prime candidates for use in organic electronics. researchgate.net Their good electron-donating capacity and outstanding photoelectrical properties are central to their function in devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net
The carbazole moiety is a cornerstone in the design of hole-transporting materials (HTMs). ktu.edu These materials are essential for efficiently extracting and conveying positive charges (holes) in devices such as perovskite solar cells and OLEDs. ktu.edu The effectiveness of an HTM relies on properties like high hole mobility, good film-forming ability, and appropriate energy levels. ktu.edu
Derivatives of carbazole are frequently used to synthesize p-type organic semiconductors. ktu.edu For instance, arylamine-based compounds incorporating a carbazole moiety have been synthesized and studied for their potential as high-performance HTMs. ktu.edu The molecular structure can be tuned by conjugating the carbazole unit with other electron-rich groups, such as triphenylamine (B166846), to enhance thermal stability and hole-transport properties. mdpi.com Theoretical studies, often employing density functional theory (DFT), are used to calculate parameters like reorganization energies and charge transfer integrals, which provide insight into the charge-transport efficiency of these materials. researchgate.net The goal is to design molecules that facilitate efficient charge hopping between adjacent molecules in the solid state. researchgate.net
Table 1: Properties of Selected Carbazole-Based Hole-Transporting Materials
| Material Class | Key Structural Feature | Primary Application | Notable Property |
|---|---|---|---|
| Arylamine-Carbazoles | Conjugation of carbazole with triphenylamine derivatives | OLEDs | High glass transition temperatures (148-165 °C) indicating good thermal stability. mdpi.com |
| Di(9-ethyl-9h-carbazol-3-yl)amine Derivatives | Donor-acceptor moieties attached to a carbazole core | Perovskite Solar Cells | Designed for efficient hole extraction and transport from the perovskite layer. ktu.edu |
| Poly(N-vinylcarbazole) (PVK) | Polymeric backbone with pendant carbazole groups | OLEDs, Photoconductors | Often used as a host material for its high thermal stability and photoconductivity. researchgate.net |
In OLEDs, carbazole derivatives serve critical roles as either the host material in the emissive layer or as the emitter itself. As a host, the carbazole-based material forms a matrix for a phosphorescent or fluorescent dopant (guest). A good host must have a high triplet energy to effectively confine the excitons on the guest emitter, preventing energy loss. semanticscholar.org
Researchers have developed numerous N-heterocyclic carbazole-based host materials that enable the fabrication of highly efficient phosphorescent OLEDs (PhOLEDs). semanticscholar.orgnih.gov These materials can sometimes function simultaneously as the electron-transport, hole-transport, and host layer, simplifying the device architecture. nih.gov For example, pyridinyl-carbazole derivatives have been synthesized and used as hosts for both green and blue PhOLEDs, demonstrating high power efficiencies and external quantum efficiencies (EQE). semanticscholar.org
Carbazole can also be incorporated into bipolar molecules with donor-π-acceptor structures to act as deep-blue emitters. By combining a carbazole donor with an imidazole-based acceptor, linked by a π-bridge, materials with wide band-gaps suitable for deep-blue emission can be created. nih.gov The specific substituents on the carbazole ring can be used to fine-tune the intramolecular charge transfer (ICT) characteristics and enhance the photoluminescence quantum yield. nih.gov
Table 2: Performance of OLEDs Utilizing Carbazole-Based Host Materials
| Host Material Type | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency | Emission Color |
|---|---|---|---|---|
| Pyridinyl-Carbazole Derivative (H2) | FIrpic (15 wt.%) | 10.3% | 23.9 cd/A | Blue semanticscholar.org |
| Pyridinyl-Carbazole Derivative (H2) | Ir(ppy)3 (10 wt.%) | 9.4% (at 1000 cd/m²) | 33.9 cd/A | Green semanticscholar.org |
| N-heterocyclic Carbazole Host | Phosphorescent Dopant | 26.8% | 92.2 cd A⁻¹ | Not Specified nih.gov |
Utility as Ligands in Catalysis and Coordination Chemistry
The nitrogen atom within the carbazole ring system, along with other nitrogen-containing functional groups like the amine in this compound, can act as coordination sites for metal ions. This allows carbazole derivatives to function as ligands in the fields of catalysis and coordination chemistry. The steric and electronic properties of the substituents on the carbazole scaffold significantly influence the bonding modes and coordination motifs of the resulting metal complexes. nih.govworktribe.com
The carbazol-9-yl framework can coordinate to metals through either a mono-hapto σ-bonding mode, primarily involving the nitrogen lone pair, or a multi-hapto π-bonding mode, where the metal interacts with the aromatic system. nih.gov The choice of substituents on the carbazole ring can dictate which bonding mode is preferred. nih.govworktribe.com For instance, bulky substituents near the nitrogen atom can sterically hinder direct σ-coordination and push the metal cation to interact with the π-system of the ligand. nih.gov By carefully selecting substituents, it is possible to tailor the coordination environment around a metal center to achieve specific catalytic activities or stabilize unusual oxidation states. worktribe.com While detailed studies on this compound as a ligand are limited, the principles derived from related carbazolyl complexes suggest its potential to form stable complexes with a range of metals, making it a candidate for development in catalysis. nih.govworktribe.com
Design and Implementation in Chemosensory Systems
The inherent fluorescence of the carbazole core makes its derivatives excellent candidates for the development of chemosensors. These sensors operate by changing their photophysical properties, such as fluorescence intensity or color, upon binding with a specific analyte.
Derivatives of 9-benzyl-9H-carbazole have been successfully designed as fluorescent chemosensors for the detection of metal cations. clockss.org In one study, a novel ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate was synthesized and shown to selectively recognize Cerium(III) ions. clockss.org The sensor exhibited a significant increase in fluorescence intensity upon binding with Ce³⁺, with minimal response to other rare earth metal cations. clockss.org This selectivity is attributed to the strong binding facilitated by the ester carbonyl group, which increases the electron density on the carbazole π-system. clockss.org
Similarly, a colorimetric probe based on a 3-amino-9-ethylcarbazole (B89807) scaffold was fabricated for the selective detection of Copper(II) ions. researchgate.net This sensor operates through a photo-induced electron transfer (PET) mechanism, showing a distinct color change and fluorescence quenching in the presence of Cu²⁺. researchgate.net The selectivity of these probes allows for their potential application in monitoring specific ions in environmental or biological samples. clockss.orgresearchgate.net
Table 3: Characteristics of Carbazole-Based Chemosensors
| Carbazole Derivative | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Association Constant (K) |
|---|---|---|---|---|
| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate | Ce³⁺ | Fluorescence Enhancement | 7.269 × 10⁻⁶ M | 2.419 × 10⁵ L·mol⁻¹ clockss.org |
| (E)-5-(diethylamino)-2-(((9-ethyl-9H-carbazol-3-yl)imino)methyl)phenol | Cu²⁺ | Colorimetric / Fluorescence Quenching (PET) | Not Specified | Not Specified researchgate.net |
Exploration in Polymer Chemistry and Functional Macromolecules
The incorporation of this compound moieties into polymer structures can impart desirable characteristics, such as high thermal stability, good hole-transporting ability, and tunable photoluminescence. researchgate.netmdpi.com While direct polymerization of this compound is not extensively documented, the broader family of carbazole derivatives has been widely utilized in the synthesis of functional polymers. These polymers are typically prepared through chemical or electrochemical polymerization methods. mdpi.com
Functional macromolecules derived from carbazole units can be categorized based on the linkage position on the carbazole ring. Polymers based on 2,7- and 3,6-linked carbazoles are the most studied due to their effective conjugation along the polymer backbone, leading to desirable electronic properties. nih.govresearchgate.net However, the exploration of 1,8-linked carbazole polymers has also gained attention for specific applications in photoresponsive organic field-effect transistor memory. mdpi.com
For derivatives of this compound, polymerization could potentially be achieved through the aromatic amine functionality or by introducing polymerizable groups onto the benzyl (B1604629) or ethyl substituents. The presence of the bulky N-benzyl and 9-ethyl groups can influence the polymer's morphology and solubility, which are critical parameters for device fabrication. mdpi.com For instance, the introduction of such substituents can enhance solubility in common organic solvents, facilitating the solution-processing of thin films for electronic devices. mdpi.com
The resulting polymers could find applications in a variety of organic electronic devices, including:
Organic Light-Emitting Diodes (OLEDs): Carbazole-based polymers are well-known for their use as host materials in phosphorescent OLEDs due to their high triplet energy levels. They can also function as hole-transporting layers or as blue-emitting materials. researchgate.netub.edu
Organic Photovoltaics (OPVs): As electron-donating materials, carbazole polymers have shown significant promise in bulk heterojunction solar cells, with some derivatives achieving high power conversion efficiencies. nih.govresearchgate.net
Organic Field-Effect Transistors (OFETs): The good hole mobility of polycarbazoles makes them suitable for use as the active semiconductor layer in p-type OFETs. nih.gov
Electrochromic Devices: Polymers containing carbazole units can exhibit changes in their optical properties upon electrochemical oxidation and reduction, making them candidates for electrochromic "smart" windows and displays. mdpi.comresearchgate.net
Below is a representative data table illustrating the properties of different types of carbazole-based polymers, which can serve as a reference for the potential characteristics of polymers derived from this compound.
| Polymer Type | Linkage | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Band Gap (eV) | Application |
| Poly(2,7-carbazole) | 2,7- | -5.5 to -5.2 | -2.5 to -2.1 | 3.0 to 3.1 | OLEDs, OPVs |
| Poly(3,6-carbazole) | 3,6- | -5.7 to -5.4 | -2.4 to -2.0 | 3.3 to 3.4 | OLEDs |
| Poly(1,8-carbazole) | 1,8- | ~ -5.56 | ~ -2.27 | ~ 3.29 | OFET Memory |
| Poly(N-vinylcarbazole) | N-vinyl | ~ -5.8 | ~ -2.2 | ~ 3.6 | Host for OLEDs |
Note: The values in this table are approximate and can vary significantly based on the specific side chains, molecular weight, and measurement conditions.
Rational Design of Derivatives for Tuned Properties (Structure-Property Relationships)
The rational design of this compound derivatives is crucial for fine-tuning their properties to meet the specific demands of various applications. This involves establishing clear structure-property relationships, where systematic modifications to the molecular structure lead to predictable changes in the material's electronic, optical, and physical characteristics.
Key Structural Components and Their Influence:
N-Benzyl Group: The benzyl group at the 1-amine position can be functionalized to modulate the electronic properties and control the intermolecular interactions. For instance, introducing electron-donating or electron-withdrawing substituents on the phenyl ring can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This, in turn, affects the charge injection/transport properties and the emission color in optoelectronic devices. The steric bulk of the benzyl group can also be adjusted to influence the solid-state packing and prevent detrimental aggregation-caused quenching of luminescence. ub.edu
9-Ethyl Group: The ethyl group at the 9-position of the carbazole core primarily serves to enhance solubility and processability. Varying the length and branching of the alkyl chain at this position can significantly impact the solubility of the resulting polymers in organic solvents, which is a critical factor for solution-based fabrication techniques like spin-coating and inkjet printing. ub.edu
Carbazole Core: The carbazole nucleus itself is the primary photoactive and electroactive component. Modifications to the carbazole backbone, such as introducing substituents at other positions (e.g., 3, 6, 2, or 7), can profoundly influence the electronic properties. For example, creating donor-acceptor architectures by linking the carbazole unit with an electron-accepting moiety can lower the bandgap and shift the absorption and emission spectra to longer wavelengths, which is a common strategy in designing materials for OPVs and red-emitting OLEDs. researchgate.net
The following table summarizes the expected effects of various structural modifications on the properties of this compound derivatives, based on established principles of carbazole chemistry.
| Structural Modification | Target Property | Expected Effect | Rationale |
| Electron-donating groups on N-benzyl ring | HOMO/LUMO levels | Increase HOMO, slightly affect LUMO | Enhanced electron density on the amine nitrogen |
| Electron-withdrawing groups on N-benzyl ring | HOMO/LUMO levels | Decrease HOMO and LUMO | Reduced electron density, stabilization of orbitals |
| Increased steric bulk of N-benzyl group | Solid-state emission | Enhance quantum yield | Prevention of π-π stacking and aggregation |
| Longer/branched alkyl chain at 9-position | Solubility | Increase | Disruption of intermolecular packing |
| Introduction of electron-accepting units on carbazole | Bandgap, Emission color | Decrease bandgap, Red-shift emission | Intramolecular charge transfer (ICT) |
| Polymerization through 2,7-positions of carbazole | Charge transport | Improve hole mobility | Enhanced conjugation along the polymer backbone |
By systematically applying these design principles, it is possible to create a library of this compound derivatives with a wide range of properties, optimized for specific high-performance applications in materials science.
Q & A
Q. What role does this compound play in optoelectronic material development?
- Methodological Answer : The carbazole core enhances hole-transport properties in OLEDs. Measure charge mobility via space-charge-limited current (SCLC) devices. Compare with reference compounds (e.g., TCTA) to assess performance. Functionalize with phosphorescent iridium complexes for triplet harvesting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
